1-Aminocyclobutane-1,3-dicarboxylic acid

Descripción general

Descripción

cis-ABCD is an NMDA receptor agonist. It binds to NMDA receptors (Ki = 0.052 µM) and is selective for NMDA over kainate and AMPA receptors in radioligand binding assays (Kis = >300 µM for both). cis-ABCD induces inward currents in Xenopus oocytes expressing rat NMDA receptors (EC50 = 1.26 µM), an effect that can be blocked by the NMDA receptor antagonist D-2-amino-7-phosphonoheptanoate (D-AP7). In vivo, cis-ABCD (30 and 70 nmol/animal) induces contralateral turning in rats.

cis-ABCD is a potent, competitive and selective inhibitor of glutamate uptake.

Mecanismo De Acción

Target of Action

1-Aminocyclobutane-1,3-dicarboxylic acid (ACBD) is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory function .

Mode of Action

ACBD interacts with the NMDA receptor, modulating glutamatergic neurotransmission . It acts as a selective, competitive L-glutamate uptake inhibitor , increasing basal and potassium-evoked D-aspartate release .

Biochemical Pathways

The primary biochemical pathway affected by ACBD is the glutamatergic neurotransmission pathway . By acting as an agonist at the NMDA receptor, ACBD can modulate the activity of this pathway, influencing the transmission of signals in the nervous system .

Pharmacokinetics

ACBD is soluble in 0.1 M NaOH, 0.1 M HCl, and water, but insoluble in methanol . This suggests that ACBD may be absorbed and distributed in the body through aqueous biological fluids.

Result of Action

The action of ACBD on the NMDA receptor and its modulation of glutamatergic neurotransmission can have various effects at the molecular and cellular levels. For instance, it can influence synaptic plasticity, which is crucial for learning and memory . Additionally, by increasing D-aspartate release, ACBD may affect the excitability of neurons .

Análisis Bioquímico

Biochemical Properties

1-Aminocyclobutane-1,3-dicarboxylic acid plays a significant role in biochemical reactions. It acts as a selective, competitive L-glutamate uptake inhibitor . This means it competes with L-glutamate for uptake into cells, thereby influencing the concentration of this neurotransmitter. It also increases basal and potassium evoked D-aspartate release .

Cellular Effects

The compound exerts various effects on cells and cellular processes. As a potent and selective NMDA receptor agonist , it modulates glutamatergic neurotransmission . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an agonist at the NMDA-glycine receptor site, affecting signal transmission in the CNS .

Actividad Biológica

1-Aminocyclobutane-1,3-dicarboxylic acid (ACBD) is a compound of significant interest in the field of neurobiology due to its unique properties as a selective inhibitor of excitatory amino acid transporters (EAATs). This article explores its biological activity, mechanisms of action, and implications for neurological research.

Chemical Structure and Properties

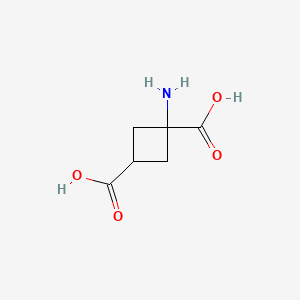

This compound is characterized by its cyclobutane ring structure with two carboxylic acid groups and an amino group. Its molecular formula is . The compound's structural features contribute to its biological activity, particularly its ability to interact with neurotransmitter systems.

ACBD primarily functions as a selective competitive inhibitor of L-glutamate transporters, particularly EAATs. By inhibiting the uptake of L-glutamate, ACBD elevates extracellular glutamate levels, which can significantly affect neuronal signaling and function. This mechanism has implications for understanding excitotoxicity—a process implicated in various neurodegenerative diseases .

Inhibition of Glutamate Uptake

Research has demonstrated that ACBD effectively inhibits L-glutamate uptake in neuronal cultures. This inhibition is crucial for studying conditions like epilepsy and neurodegenerative disorders where glutamate dysregulation occurs. For instance, studies have shown that ACBD can mimic conditions associated with excitotoxicity by increasing extracellular glutamate levels .

Neuroprotective Effects

In various models, ACBD has been shown to exert neuroprotective effects by modulating glutamatergic neurotransmission. For example, its selective inhibition of EAATs may help in understanding the cellular mechanisms underlying neuronal cell death in conditions such as stroke and traumatic brain injury .

Case Studies

Several case studies highlight the potential therapeutic applications of ACBD:

- Model of Epilepsy : In a rat electroconvulsive shock model, compounds similar to ACBD demonstrated reduced seizure duration and improved histological outcomes, suggesting a potential role for ACBD in seizure management .

- Neurodegenerative Disease Models : Studies utilizing ACBD have explored its effects on neuronal function and cell viability under conditions mimicking neurodegenerative diseases. The compound’s ability to modulate glutamate levels provides insights into possible therapeutic strategies .

Comparative Analysis with Related Compounds

A comparison table illustrates how ACBD relates to other compounds with similar structures or biological activities.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Aminocyclopentane-1,3-dicarboxylic acid | Five-membered ring with similar groups | Exhibits different receptor interactions compared to ACBD |

| L-Glutamic acid | Amino acid with carboxyl groups | Primary neurotransmitter; broader biological activity |

| 2-Aminobutyric acid | Straight-chain structure | Functions as an inhibitory neurotransmitter (GABA) |

| Trans-1-Aminocyclobutane-1,3-dicarboxylic acid | Similar dicarboxylic structure | Potent NMDA receptor agonist; involved in excitatory signaling |

The table highlights the unique position of ACBD as a selective EAAT inhibitor, distinguishing it from other related compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C6H9NO4

- Molecular Weight : Approximately 159.14 g/mol

- Structural Features : ACBD features a cyclobutane ring with two carboxylic acid groups and an amino group, located at the first and third positions of the ring.

Neuropharmacology

ACBD's primary application lies in its role as an inhibitor of L-glutamate uptake, a key neurotransmitter involved in excitatory signaling in the central nervous system. By inhibiting EAATs, ACBD elevates extracellular glutamate levels, which can be crucial for:

- Investigating Neurological Disorders : Studies have utilized ACBD to explore the effects of glutamate dysregulation on neuronal function and cell death, particularly in conditions like epilepsy and neurodegenerative diseases. For instance, ACBD has been shown to mimic conditions associated with excitotoxicity, allowing researchers to study neuronal responses under elevated glutamate levels.

- Modulating Neurotransmitter Release : Beyond its effects on L-glutamate, preliminary studies suggest that ACBD may also influence the release of other neurotransmitters such as D-aspartate. This indicates potential roles in broader neurotransmission pathways and interactions between different neurotransmitter systems.

Drug Development

Given its pharmacological properties, ACBD is being investigated for its potential in drug design aimed at treating various neurological disorders. The ability to selectively inhibit EAATs provides a targeted approach for developing therapeutics that could mitigate conditions characterized by glutamate dysregulation.

Case Studies

Several studies have highlighted the utility of ACBD in understanding and potentially treating neurological conditions:

- Study on Epilepsy : Research utilizing animal models has demonstrated that compounds like ACBD can significantly alter seizure dynamics by modulating glutamate levels. This suggests that ACBD could be integral to developing new anticonvulsant therapies .

- Neurotransmitter Interaction Studies : Investigations into how ACBD interacts with various receptors have provided insights into its pharmacological potential. The compound's selective action on EAATs distinguishes it from other similar compounds, offering unique therapeutic avenues.

Propiedades

IUPAC Name |

1-aminocyclobutane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMYWPBNZXRMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922431, DTXSID601312880 | |

| Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2,4-Methanoglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73550-55-7, 117488-23-0 | |

| Record name | 1,3-Cyclobutanedicarboxylic acid, 1-amino-, cis-, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Methanoglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117488230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2,4-Methanoglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Aminocyclobutane-cis-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is special about the structure of 1-Aminocyclobutane-1,3-dicarboxylic acid and how does it affect its activity compared to other similar compounds?

A1: this compound exists as two isomers: cis and trans. The trans isomer is a particularly potent agonist of N-methyl-D-aspartic acid (NMDA) receptors, demonstrating approximately 20 times greater activity than NMDA itself. [, ] This enhanced potency is attributed to the conformational restriction imposed by the cyclobutane ring, which likely optimizes the molecule's interaction with the receptor binding site. [, ] In contrast, the cis isomer exhibits significantly lower potency, being only 1/3 as active as NMDA. [] This difference highlights the importance of stereochemistry in determining biological activity.

Q2: How does this compound interact with NMDA receptors?

A2: While the exact binding mechanism of this compound to NMDA receptors hasn't been fully elucidated by these specific studies, it acts as an agonist, similar to NMDA. [] This implies that it binds to the glutamate recognition site on the NMDA receptor, triggering channel opening and neuronal depolarization. [, ] Further research, potentially employing techniques like X-ray crystallography or molecular modeling, would be required to determine the precise binding interactions.

Q3: Have researchers investigated modifying the structure of this compound to further enhance its activity or selectivity?

A3: Yes, studies have explored modifications to the basic structure of this compound. One study successfully synthesized a derivative with an additional acetic acid substituent on the cyclobutane ring. [] Although the exact impact of this modification on NMDA receptor activity wasn't reported in the provided abstract, it underscores the potential for generating novel analogs with altered pharmacological profiles.

Q4: Besides its action on NMDA receptors, does this compound interact with other biological targets?

A4: Research indicates that the cis isomer of this compound effectively inhibits the high-affinity uptake of L-glutamic acid into rat cortical synaptosomes. [] This suggests that it might interfere with glutamate transporters, which play a crucial role in regulating glutamate levels within synapses.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.